2,3,5,6-Tetraiodobenzene-1,4-dicarbonyl dichloride
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Overview
Description
2,3,5,6-Tetraiodobenzene-1,4-dicarbonyl dichloride is an organic compound characterized by the presence of four iodine atoms and two carbonyl chloride groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-tetraiodobenzene-1,4-dicarbonyl dichloride typically involves the iodination of benzene derivatives followed by the introduction of carbonyl chloride groups. One common method includes the following steps:
Iodination: Benzene is treated with iodine and an oxidizing agent such as nitric acid to introduce iodine atoms at the 2, 3, 5, and 6 positions.
Formation of Dicarbonyl Chloride: The iodinated benzene is then reacted with phosgene (carbonyl chloride) under controlled conditions to form the dicarbonyl chloride groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination and chlorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-Tetraiodobenzene-1,4-dicarbonyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The carbonyl chloride groups can be reduced to form corresponding alcohols or other reduced derivatives.
Oxidation Reactions: The compound can undergo oxidation to form higher oxidation state products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing iodine.
Reduction: Formation of alcohols or other reduced compounds.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
2,3,5,6-Tetraiodobenzene-1,4-dicarbonyl dichloride has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential use in biological assays and as a precursor for biologically active compounds.
Medicinal Chemistry: Explored for its potential in drug development and as a building block for pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,3,5,6-tetraiodobenzene-1,4-dicarbonyl dichloride involves its reactivity with various nucleophiles and electrophiles. The presence of iodine atoms and carbonyl chloride groups makes it a versatile compound for forming new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
- 2,3,5,6-Tetrafluorobenzene-1,4-dicarbonyl chloride
- 2,3,5,6-Tetrachlorobenzene-1,4-dicarbonyl chloride
- 2,3,5,6-Tetrabromobenzene-1,4-dicarbonyl chloride
Comparison
2,3,5,6-Tetraiodobenzene-1,4-dicarbonyl dichloride is unique due to the presence of iodine atoms, which confer distinct reactivity and properties compared to its fluorine, chlorine, and bromine analogs. The larger atomic size and higher atomic weight of iodine result in different steric and electronic effects, influencing the compound’s behavior in chemical reactions and its applications in various fields.
Properties
CAS No. |
28719-77-9 |
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Molecular Formula |
C8Cl2I4O2 |
Molecular Weight |
706.60 g/mol |
IUPAC Name |
2,3,5,6-tetraiodobenzene-1,4-dicarbonyl chloride |
InChI |
InChI=1S/C8Cl2I4O2/c9-7(15)1-3(11)5(13)2(8(10)16)6(14)4(1)12 |
InChI Key |
QECVPDRHDKMLRM-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1I)I)C(=O)Cl)I)I)C(=O)Cl |
Origin of Product |
United States |
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